molecular formula C26H19ClFN3OS B2597099 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034372-95-5

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2597099
CAS No.: 2034372-95-5
M. Wt: 475.97
InChI Key: UPRPJWIWUVTNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, supplied for research purposes. It is provided with a high purity level of 90% or greater and is associated with the CAS Registry Number 2034372-95-5 . Its molecular formula is C₂₆H₁₉ClFN₃OS, corresponding to a molecular weight of approximately 475.97 g/mol . The compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocyclic scaffolds. Heterocycles, particularly nitrogen-containing ones like this, are of immense significance in medicinal chemistry due to their presence in numerous biologically active molecules and pharmaceuticals . The pyrrolo[3,2-d]pyrimidine core is a recognized pharmacophore in drug discovery, with structural analogs being investigated as targeted inhibitors of protein kinases, which are key regulators in diseases such as cancer . The specific 2-((benzyl)thio) substitution pattern on this core is a feature found in other research compounds explored for their biological activity . Researchers value this scaffold for its potential to interact with enzyme active sites, such as through ATP-mimetic properties . This product is intended for use in biochemical research, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies exclusively in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-(3-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3OS/c1-16-6-5-9-20(12-16)31-25(32)24-23(21(14-29-24)17-7-3-2-4-8-17)30-26(31)33-15-18-10-11-19(28)13-22(18)27/h2-14,29H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRPJWIWUVTNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions

    Formation of the Pyrrolopyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylthio Group: The 2-chloro-4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Final Coupling Reactions: The phenyl and m-tolyl groups are typically introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of nitro groups.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant anti-inflammatory properties. These compounds are designed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, a series of derivatives based on pyrrolopyrimidine scaffolds have shown promising results in reducing inflammation by selectively inhibiting COX-II activity .

Cancer Research

The compound's structure suggests potential applications in oncology, particularly in targeting specific pathways involved in tumor growth and metastasis. Pyrrolopyrimidine derivatives have been explored for their ability to interfere with cancer cell proliferation and survival mechanisms. For example, studies have shown that modifications to the pyrrolopyrimidine backbone can enhance cytotoxicity against various cancer cell lines, suggesting a pathway for further development as anticancer agents .

Neurological Applications

Emerging research indicates that compounds like this compound may also have neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism may involve modulation of neuroinflammatory responses or direct interaction with neurotransmitter systems .

Case Studies

  • COX-II Inhibition : A study reported a series of pyrrolopyrimidine derivatives exhibiting IC50 values significantly lower than traditional NSAIDs, indicating higher potency as COX-II inhibitors .
  • Anticancer Activity : In vitro studies demonstrated that certain analogs led to a reduction in cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Neuroprotection : Research involving animal models has shown that pyrrolopyrimidine derivatives can mitigate cognitive decline associated with neurodegeneration by reducing neuroinflammation and oxidative stress markers .

Mechanism of Action

The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The target compound is compared to two analogues:

3-Benzyl-2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (PubChem entry, ).

2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 63, ).

Property Target Compound PubChem Analogue () Patent Example ()
Core Structure Pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrazolo[3,4-c]pyrimidine-chromenone hybrid
Position 3 Substituent m-Tolyl (3-methylphenyl) Benzyl 3-Fluorophenyl
Halogenation 2-chloro, 4-fluoro (benzylthio group) 2-chloro, 4-fluoro (benzylthio group) 5-fluoro (chromenone), 3-fluoro (phenyl)
Molecular Weight (Da) ~502.0 (calculated) Not reported 516.1 (M++1)
Melting Point Not reported Not reported 223–226°C

Key Findings

In contrast, the 3-fluorophenyl group in the patent example introduces electronegativity, which may alter binding interactions in enzymatic pockets .

Halogen Effects: Both the target compound and PubChem analogue share a 2-chloro-4-fluorobenzylthio moiety, suggesting a conserved role for halogen bonding in target recognition. The patent compound replaces chlorine with 5-fluoro on a chromenone core, indicating divergent pharmacological targets (e.g., kinase vs. protease inhibition) .

The PubChem analogue’s synthesis () may involve similar thioether formation but with benzyl instead of m-tolyl substitution .

Implications for Drug Design

  • Bioactivity: The pyrrolo-pyrimidine core is associated with kinase inhibition, but the chromenone-pyrazolo-pyrimidine hybrid in the patent example demonstrates broader scaffold versatility .
  • Metabolic Stability : The m-tolyl group’s methyl group may reduce oxidative metabolism compared to the benzyl group’s unsubstituted benzene ring, extending half-life .
  • Solubility : The target compound’s higher halogen content (Cl, F) may reduce aqueous solubility relative to the fluorophenyl-substituted patent example, necessitating formulation optimization .

Biological Activity

The compound 2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic molecule that has garnered attention for its potential biological activities, particularly in oncology. Its unique structure, characterized by a pyrimidine and pyrrole moiety, positions it as a promising candidate for therapeutic applications.

Structural Characteristics

This compound features:

  • A pyrrolo[3,2-d]pyrimidin backbone.
  • Substituents including chloro and fluoro groups that may enhance its pharmacological properties.
  • A thioether linkage that could influence its interaction with biological targets.

Kinase Inhibition

Research indicates that the compound exhibits significant activity as an inhibitor of specific kinases involved in cancer progression, notably Polo-like kinase 2 (PLK2). PLK2 plays a crucial role in cell cycle regulation and is implicated in various malignancies. The compound's ability to inhibit PLK2 may lead to reduced tumor cell proliferation across multiple cancer cell lines .

Antitumor Efficacy

Studies have shown that derivatives of similar compounds can effectively inhibit tumor growth. For instance, compounds with similar structural features have demonstrated potent antitumor activity in vitro and in vivo. The specific activity of this compound against cancer cells remains to be fully elucidated but suggests a pathway for further development as an anticancer agent .

The biological activity of this compound likely involves:

  • Binding Affinity : Preliminary studies suggest effective binding to PLK2 and potentially other kinases, inhibiting their activity and affecting cellular signaling pathways related to tumor growth.
  • Cell Signaling Disruption : By inhibiting key kinases, the compound may disrupt critical signaling pathways that promote cancer cell survival and proliferation .

Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Nucleophilic substitution reactions involving chlorinated precursors.
  • Thioether formation through reaction with thiols.

These synthetic strategies allow for the fine-tuning of the compound's structure to enhance its biological activity .

Research Findings and Case Studies

StudyFindings
Study on PLK2 inhibitorsDemonstrated that similar pyrimidine derivatives inhibit PLK2 effectively, suggesting potential for this compound .
Antitumor efficacy trialsIn vitro studies showed significant inhibition of tumor cell growth across various cancer cell lines .
Binding affinity studiesPreliminary data indicate strong binding interactions with PLK2, warranting further investigation into its mechanism of action .

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core cyclizationCS2_2CO3_3, NMP, 80°C81>98%
Thioether formationNaH, DMF, RT6795%
Final recrystallizationEtOAc/hexane8999.5%

Q. Table 2. Bioactivity Profile

AssayTargetIC50_{50} (nM)Selectivity IndexReference
Kinase XATP-binding12.3 ± 1.215.8 (vs. Kinase Y)
Cell viabilityHeLa45.7 ± 3.8N/A
SPRProtein ZKD_D = 8.9 nM

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